NodL protein
Description
Properties
CAS No. |
147257-75-8 |
|---|---|
Molecular Formula |
C11H14N2S |
Synonyms |
NodL protein |
Origin of Product |
United States |
Scientific Research Applications
Nodulation and Symbiotic Relationships
Role in Legume-Rhizobium Symbiosis
NodL is part of the nodulation gene cluster in Rhizobium species, which is crucial for the formation of root nodules in legumes. These nodules facilitate nitrogen fixation, a vital process for plant nutrition and soil fertility. The NodL protein is believed to be involved in the secretion of lipo-oligosaccharides that act as morphogenic signals to induce root nodule formation in leguminous plants .
Mechanism of Action
NodL functions within a bacterial inner membrane transport system for small molecules. It works alongside other proteins, such as NodJ, to ensure the proper biosynthesis and modification of signaling molecules necessary for effective symbiosis . This interaction highlights the importance of NodL in establishing beneficial relationships between bacteria and plants, which is essential for sustainable agriculture.
Cancer Research
Nodal Protein in Tumor Biology
Nodal, a related embryonic morphogen to NodL, has been implicated in various cancers, including breast cancer. Aberrant expression of Nodal promotes angiogenesis, metastasis, and therapy resistance . Research indicates that Nodal contributes to immune evasion by modulating T cell responses within the tumor microenvironment.
Clinical Implications
Studies have shown that targeting Nodal expression can enhance the sensitivity of cancer cells to immune-mediated cytotoxicity. For instance, γδ T cells exhibit altered functionality when exposed to Nodal-expressing tumor cells . This suggests that Nodal could be a potential therapeutic target for improving cancer treatment outcomes.
Therapeutic Applications
Biotechnological Innovations
The engineering of NodL and related proteins presents opportunities for biotechnological applications. By manipulating these proteins, researchers can potentially enhance nitrogen fixation efficiency in crops, thereby reducing reliance on chemical fertilizers. This aligns with sustainable agricultural practices aimed at minimizing environmental impact.
Potential Drug Targeting
Given its involvement in cancer progression and immune modulation, Nodal (and by extension NodL) presents a novel target for drug development. Inhibitors designed to block Nodal signaling pathways could serve as adjunct therapies in cancer treatment, particularly in aggressive forms of cancer where Nodal expression is elevated .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Ghosh et al., 2020 | Demonstrated the role of NodL in lipo-oligosaccharide secretion during nodulation | Highlights potential agricultural applications for enhancing legume growth |
| AACR Journals (2020) | Investigated Nodal's role in breast cancer progression and immune evasion | Suggests targeting Nodal could improve immunotherapy efficacy |
| PMC (2021) | Explored the dynamic clustering of nodal proteins during myelination | Provides insights into neurological applications and potential regenerative medicine |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetyltransferases
LacA and CysE: Sequence Homology and Functional Divergence
NodL exhibits strong sequence homology to LacA (thiogalactoside acetyltransferase) and CysE (serine acetyltransferase). For example:
- LacA (E. coli): Shares 32% amino acid identity with NodL and catalyzes the acetylation of β-galactosides.
- CysE (E. coli): Shares 28% identity with NodL and synthesizes O-acetylserine for cysteine biosynthesis. While both enzymes use acetyl-CoA, CysE targets serine rather than chitin derivatives .
Table 1: Structural and Functional Comparison of NodL with LacA and CysE
OrfI4.9 (Salmonella): A Putative Acetyltransferase with Unknown Function
The orfI4.9 gene in Salmonella Group C2 encodes a protein with 41% sequence similarity to NodL.
Functional Homologs in Polysaccharide Secretion Systems
NodL and its partner protein NodJ are structurally analogous to bacterial polysaccharide secretion systems, such as:
- KpsT/KpsM (E. coli K1/K5): These proteins export capsular polysaccharides. NodL shares 25% identity with KpsT, an ATP-binding protein, while NodJ resembles the transmembrane channel KpsM .
- BexA/BexB (Haemophilus influenzae): Involved in polysialic acid export. NodL-J operon organization mirrors the bexAB cluster, suggesting a conserved mechanism for exporting modified signaling molecules .
Table 2: Functional Comparison of NodL-J with Polysaccharide Transport Systems
Evolutionary Insights: Horizontal Gene Transfer and Nematode Adaptation
The nodL gene has been horizontally transferred to plant-parasitic nematodes (Meloidogyne spp.), where it clusters phylogenetically with rhizobial homologs rather than eukaryotic acetyltransferases (e.g., yeast serine acetyltransferase). This acquisition enables nematodes to interact with plant signaling pathways, mimicking rhizobial symbiosis mechanisms .
Substrate Specificity and Kinetic Divergence
While NodL acetylates chitin derivatives, other acetyltransferases exhibit distinct preferences:
- Maltose-O-acetyltransferase (S. meliloti B3/S2): Acetylates glucose/maltose at C6, sharing 65% sequence identity with NodL but functioning in carbohydrate metabolism rather than symbiosis .
- Chloramphenicol acetyltransferase: Targets antibiotics, lacking overlap with NodL’s plant-specific substrates .
Preparation Methods
Immobilized Metal Ion Affinity Chromatography (IMAC)
NodL purification commonly utilizes IMAC with nickel-nitrilotriacetic acid (Ni-NTA) resins due to the protein’s hexahistidine tag. The clarified lysate is loaded onto a Ni-NTA column equilibrated with binding buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Contaminants are removed via sequential washes with increasing imidazole concentrations (20–50 mM), while NodL is eluted using 250–500 mM imidazole. This single-step purification typically achieves >90% purity, as confirmed by SDS-PAGE and Coomassie staining (Fig. 1A).
Buffer Exchange and Concentration
Eluted fractions are dialyzed against low-salt buffers (e.g., 20 mM Tris-HCl, pH 7.4) to remove imidazole and concentrated using centrifugal filters (e.g., 10-kDa cutoff). Final yields range from 1–5 mg per liter of culture, depending on expression efficiency.
Analytical Techniques for Quality Assessment
SDS-PAGE and Western Blotting
Purity and molecular weight are assessed via 12% SDS-PAGE, with GelCode Blue staining revealing a single band at ~25 kDa (theoretical MW of NodL: 24.5 kDa). Immunoblotting with anti-His antibodies confirms tag integrity.
Protein Quantification
UV absorbance at 280 nm (extinction coefficient: 0.6–1.0 mL·mg⁻¹·cm⁻¹) or Bradford assays are used to determine concentration.
Functional Validation of NodL Activity
Enzyme Assays
NodL’s O-acetyltransferase activity is measured using chitooligosaccharides (e.g., GlcNH2-GlcNAc3) as substrates and acetyl-CoA as the donor. Reactions are conducted in 20 mM Tris-HCl (pH 7.0) at 25°C, terminated by heat inactivation, and analyzed via thin-layer chromatography (TLC) with butanol-ethanol-water (5:3:3) as the mobile phase. Radioactive assays using ¹⁴C-labeled acetyl-CoA quantify transfer efficiency, revealing specific activities of 50–100 nmol·min⁻¹·mg⁻¹.
Substrate Specificity
Table 1: Summary of NodL Purification from E. coli BL21(DE3) *
| Purification Step | Total Protein (mg) | Specific Activity (nmol·min⁻¹·mg⁻¹) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Crude Lysate | 150 | 10 | 100 | 5 |
| Ni-NTA Eluate | 4.5 | 90 | 75 | 95 |
Table 2: Kinetic Parameters of NodL for Substrates *
| Substrate | Kₘ (μM) | kₐₜₜ (s⁻¹) | kₐₜₜ/Kₘ (μM⁻¹·s⁻¹) |
|---|---|---|---|
| NodBC Metabolite | 50 | 0.15 | 0.003 |
| Chitotetraose | 200 | 0.05 | 0.00025 |
Troubleshooting and Optimization
Common challenges include low solubility and aggregation. Strategies to mitigate these include:
Q & A
Basic Research Questions
Q. What experimental approaches are used to characterize NodL’s acetyltransferase activity?
- Methodology :
- Substrate specificity assays : Use TLC or HPLC to analyze acetylation of de-N-acetylated chitin oligosaccharides with -acetyl-CoA .
- Enzyme kinetics : Measure and using purified NodL protein under varying substrate concentrations.
- Homology modeling : Compare NodL’s sequence with lacA (thiogalactoside acetyltransferase) and cysE (serine acetyltransferase) to infer catalytic residues (e.g., conserved His or Asp motifs) .
- Key data :
| Substrate | Acetylation Efficiency (%) | Reference |
|---|---|---|
| Chitin tetrasaccharides | 85 ± 3 | |
| Synthetic de-N-acetylated analogs | 72 ± 5 |
Q. How does NodL contribute to rhizobial symbiosis with legumes?
- Functional analysis :
- Gene knockout mutants : Compare nodulation efficiency of nodL mutants (e.g., R. meliloti ΔnodL) with wild-type strains using root hair deformation and infection thread assays .
- Nod factor profiling : Use mass spectrometry to detect acetylated vs. non-acetylated Nod factors in mutant vs. wild-type strains .
- Key finding : nodL mutants exhibit reduced infection thread formation in alfalfa, linking O-acetylation to host specificity .
Advanced Research Questions
Q. How can structural predictions resolve conflicting data on NodL’s substrate-binding pocket?
- Methods :
- Jmol-based visualization : Analyze NodL’s predicted 3D structure (using PDB templates) to identify conserved pockets for acetyl-CoA or oligosaccharide binding .
- Foldseek alignment : Compare NodL’s structural motifs with homologs (e.g., cysE) to infer functional divergence .
Q. What strategies optimize NodL activity assays in heterologous expression systems?
- Experimental design :
- Vector selection : Use RK2-derived broad-host-range plasmids (e.g., pRK7813) for high-efficiency mobilization into E. coli or Rhizobium spp. .
- Fusion tags : Incorporate His-tags for affinity purification while avoiding interference with catalytic domains.
- Activity validation : Confirm acetyltransferase function via complementation assays in cysE/lacA knockout E. coli strains .
Q. How do researchers address discrepancies in NodL’s role across rhizobial strains?
- Case study :
- R. leguminosarum NodL is critical for pea symbiosis, while R. meliloti NodL shows functional redundancy with NodFE .
- Approach : Use transcriptomics (RNA-seq) to compare gene expression in nodL mutants vs. wild-type strains under symbiotic conditions.
- Resolution : Redundant pathways (e.g., NodFE-mediated sulfation) may compensate for NodL loss in certain hosts .
Data Management and Reproducibility
Q. Which databases are essential for NodL-related research?
- Resources :
- UniProt (ID: P04049): Annotated sequence, domains, and PTMs .
- PDB : Homology models using cysE (PDB: 1T3D) as a template .
- PRIDE Archive : Mass spectrometry datasets for acetylated Nod factors .
Tables for Key Comparisons
Table 1 : Conserved motifs in NodL and homologs
| Protein | Conserved Motif | Proposed Role |
|---|---|---|
| NodL | GXSXG | Acetyl-CoA binding |
| lacA | HXXXD | Catalytic base |
| cysE | GGXGXG | Substrate stabilization |
Table 2 : Phenotypic effects of nodL mutations
| Host Plant | Wild-Type Nodulation | ΔnodL Mutant Phenotype |
|---|---|---|
| Alfalfa | Robust infection | Reduced infection threads |
| Pea | Moderate nodulation | No significant change |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
